molecular formula C11H15NO4 B14070849 (R)-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide

(R)-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide

Cat. No.: B14070849
M. Wt: 225.24 g/mol
InChI Key: SWKGGYVDSFEDGZ-UHFFFAOYSA-N
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Description

®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a phenol derivative with an appropriate reagent to introduce the hydroxy group at the desired position.

    Alkylation: The intermediate is then subjected to alkylation to introduce the ethyl group.

    Amidation: The final step involves the reaction of the alkylated intermediate with methylamine to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.

    Substitution: The hydroxy groups in the compound can undergo nucleophilic substitution reactions with various halides to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Alkyl halides, base catalysts, solvents like acetone or ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Modulate Enzyme Activity: It may inhibit or activate certain enzymes, affecting metabolic pathways.

    Influence Gene Expression: The compound can alter the expression of genes involved in inflammation, oxidative stress, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylephrine: A compound with a similar structure but different functional groups, used as a decongestant.

    Epinephrine: Another structurally related compound, known for its role in the fight-or-flight response.

Uniqueness

®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide stands out due to its unique combination of hydroxy and acetamide groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-hydroxy-N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide

InChI

InChI=1S/C11H15NO4/c1-12(11(16)7-13)6-10(15)8-3-2-4-9(14)5-8/h2-5,10,13-15H,6-7H2,1H3

InChI Key

SWKGGYVDSFEDGZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(C1=CC(=CC=C1)O)O)C(=O)CO

Origin of Product

United States

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